
2-Anthracenecarboxylic acid, 9,10-dihydro-4,5,8-trimethoxy-9,10-dioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Anthracenecarboxylic acid, 9,10-dihydro-4,5,8-trimethoxy-9,10-dioxo- is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by its unique structure, which includes a carboxylic acid group and multiple methoxy groups attached to the anthracene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenecarboxylic acid, 9,10-dihydro-4,5,8-trimethoxy-9,10-dioxo- typically involves the oxidation of anthracene derivatives. One common method is the oxidation of 2-Anthracenecarboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-Anthracenecarboxylic acid, 9,10-dihydro-4,5,8-trimethoxy-9,10-dioxo- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
科学的研究の応用
2-Anthracenecarboxylic acid, 9,10-dihydro-4,5,8-trimethoxy-9,10-dioxo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of dyes, pigments, and organic semiconductors.
作用機序
The mechanism of action of 2-Anthracenecarboxylic acid, 9,10-dihydro-4,5,8-trimethoxy-9,10-dioxo- involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. It may also interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent biological effects .
類似化合物との比較
Similar Compounds
9,10-Anthracenedicarboxylic acid: Another anthracene derivative with two carboxylic acid groups.
Diacerein: A diacetyl derivative of rhein, used as an anti-inflammatory drug.
Uniqueness
2-Anthracenecarboxylic acid, 9,10-dihydro-4,5,8-trimethoxy-9,10-dioxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple methoxy groups and carboxylic acid functionality make it a versatile compound for various applications.
特性
CAS番号 |
161802-05-7 |
|---|---|
分子式 |
C18H14O7 |
分子量 |
342.3 g/mol |
IUPAC名 |
4,5,8-trimethoxy-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C18H14O7/c1-23-10-4-5-11(24-2)15-14(10)16(19)9-6-8(18(21)22)7-12(25-3)13(9)17(15)20/h4-7H,1-3H3,(H,21,22) |
InChIキー |
JWPHKMAIBMGJKV-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=C(C=C1)OC)C(=O)C3=C(C2=O)C=C(C=C3OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


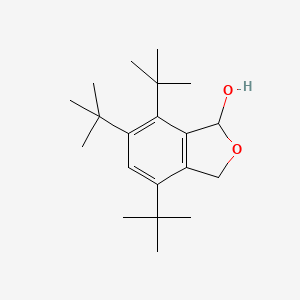
![2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enal](/img/structure/B14282512.png)
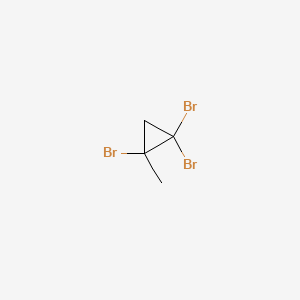
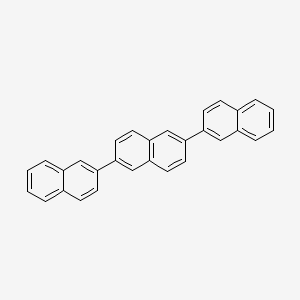
![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14282528.png)
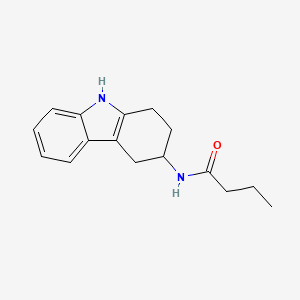


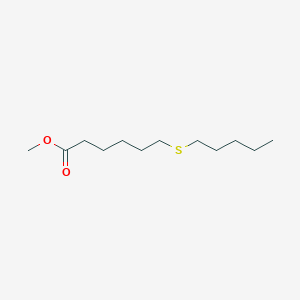
![3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one](/img/structure/B14282550.png)
![Dimethyl[2-(pyridin-4-yl)ethyl]silanol](/img/structure/B14282563.png)
![6-Methylidenespiro[4.5]decan-2-one](/img/structure/B14282566.png)
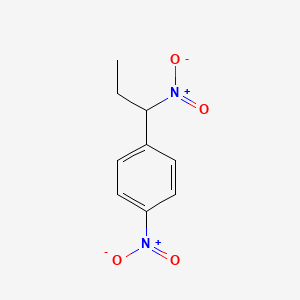
![Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B14282604.png)
